6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .Molecular Structure Analysis
The molecular formula of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is C8H8N2O . Its molecular weight is 148.17 .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have shown potent activities against FGFR1, 2, and 3 . They inhibit the function of replicating cells by binding to their DNA .Scientific Research Applications
Synthesis and Derivative Formation
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a key compound in the synthesis of various heterocyclic compounds. For example, El-Nabi (2004) demonstrated its use in creating Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones (El-Nabi, 2004). Similarly, Nedolya et al. (2015) highlighted its role in synthesizing pyrrolylpyridines from alkynes and isothiocyanates (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
Chemical Structure and Reactivity Studies
Studies on the chemical structure and reactivity of similar compounds have been conducted. For instance, Halim and Ibrahim (2022) explored the synthesis and properties of a compound structurally related to 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, revealing insights into its chemical behavior (Halim & Ibrahim, 2022).
Role in Organic Synthesis
The compound has been utilized in organic synthesis for creating novel structures. For example, Ghelfi et al. (2003) used it in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which have applications in medicinal and agrochemical compound development (Ghelfi et al., 2003).
Applications in Material Science
In the field of material science, Zhou et al. (2019) investigated nitrogen-embedded small molecules derived from a similar compound, examining their electrochemical and carrier transport properties for potential applications in semiconducting materials (Zhou et al., 2019).
Pharmaceutical Research
In pharmaceutical research, Liu et al. (2016) explored 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, demonstrating the potential therapeutic applications of these compounds (Liu et al., 2016).
Future Directions
The future directions for the research and development of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives include further optimization of the lead compound for improved FGFR inhibitory activity . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
properties
IUPAC Name |
6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZZPINMIUNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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